3-Benzylpiperidine
3-Benzylpiperidines are a class of heterocyclic compounds featuring an aromatic benzene ring fused to a piperidine ring through the 3-position. These molecules are widely recognized for their potential use in medicinal chemistry due to their diverse structural flexibility and pharmacological properties. The introduction of a benzyl group confers unique steric bulk, which can influence molecular interactions and drug delivery mechanisms.
The basic structure allows for various functional groups and substituents at the benzylic position, enabling the synthesis of compounds with specific biological activities such as agonistic or antagonistic effects on receptors involved in neurotransmission. Furthermore, 3-benzylpiperidines have shown promise in modulating G-protein coupled receptors (GPCRs) and ion channels, making them valuable tools for developing new therapeutic agents.
Due to their structural complexity and functional versatility, these compounds are extensively studied in academic and industrial settings as potential drug leads for various conditions including neurological disorders, pain management, and inflammation.

Struktur | Chemischer Name | CAS | MF |
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3-Benzylpiperidin-4-one hydrochloride | 854648-68-3 | C12H16ClNO |
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3-[(4-chlorophenyl)methyl]piperidine | 136422-52-1 | C12H16ClN |
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3-(3-ethoxyphenyl)methylpiperidine | 955287-94-2 | C14H21NO |
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3-(4-chlorophenyl)methylpiperidin-2-one | 1260763-19-6 | C12H14ClNO |
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(R)-Tert-Butyl 3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidine-1-carboxylate | 339539-82-1 | C21H33N3O3 |
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3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride | 1172742-77-6 | C13H19ClFNO |
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trans-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate | 1445951-86-9 | C18H27NO4 |
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3-(4-bromophenyl)methylpiperidine | 1017150-72-9 | C12H16BrN |
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3-(2,6-difluorophenyl)methylpiperidin-3-ol | 1592277-20-7 | C12H15F2NO |
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3-(3-chlorophenyl)methylpiperidin-3-ol | 1341400-88-1 | C12H16ClNO |
Verwandte Literatur
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Scutebata C Cas No: 1207181-59-6
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